molecular formula C7H10N2O2S B2527847 3,5-Dimethylpyridine-2-sulfonamide CAS No. 1851943-55-9

3,5-Dimethylpyridine-2-sulfonamide

Cat. No.: B2527847
CAS No.: 1851943-55-9
M. Wt: 186.23
InChI Key: XEYANMORLSZYAQ-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a sulfonamide group at the 2 position. Its unique structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyridine-2-sulfonamide typically involves the sulfonation of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide. The reaction conditions generally include:

    Temperature: The reaction is often carried out at low temperatures to control the exothermic nature of the sulfonation process.

    Solvent: Anhydrous conditions are preferred to prevent hydrolysis of the sulfonyl chloride intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Nucleophiles: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3,5-Dimethylpyridine-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyridine: Lacks the sulfonamide group but shares the pyridine ring structure.

    2-Sulfonamidopyridine: Similar sulfonamide group but different substitution pattern on the pyridine ring.

    Sulfanilamide: A well-known sulfonamide with a different aromatic ring structure.

Uniqueness

3,5-Dimethylpyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methyl groups and sulfonamide functionality make it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

3,5-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-5-3-6(2)7(9-4-5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYANMORLSZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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